L-homopropargylglycine L-homopropargylglycine L-Homopropargyl glycine is a reactive methionine analog that contains an alkyne moiety. It is readily inserted into newly-synthesized proteins in place of methionine. L-Homopropargyl glycine can then be labeled or captured through click chemistry. This approach represents a fast, sensitive, and non-radioactive alternative to [35S]-methionine for the detection of nascent protein synthesis.
L- Homopropargylglycine (HPG) HCl salt is an amino acid analog of methionine containing a very small modification. The alkyne moiety can be fed to cultured cells and incorporated into proteins during protein synthesis. The alkyne-modified protein is detected with either fluorescent azide or biotin azide.
Brand Name: Vulcanchem
CAS No.: 98891-36-2
VCID: VC0533081
InChI: InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
SMILES: C#CCCC(C(=O)O)N
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

L-homopropargylglycine

CAS No.: 98891-36-2

Cat. No.: VC0533081

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L-homopropargylglycine - 98891-36-2

Specification

Description L-Homopropargyl glycine is a reactive methionine analog that contains an alkyne moiety. It is readily inserted into newly-synthesized proteins in place of methionine. L-Homopropargyl glycine can then be labeled or captured through click chemistry. This approach represents a fast, sensitive, and non-radioactive alternative to [35S]-methionine for the detection of nascent protein synthesis.
L- Homopropargylglycine (HPG) HCl salt is an amino acid analog of methionine containing a very small modification. The alkyne moiety can be fed to cultured cells and incorporated into proteins during protein synthesis. The alkyne-modified protein is detected with either fluorescent azide or biotin azide.
CAS No. 98891-36-2
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name (2S)-2-aminohex-5-ynoic acid
Standard InChI InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
Standard InChI Key SCGJGNWMYSYORS-YFKPBYRVSA-N
Isomeric SMILES C#CCC[C@@H](C(=O)[O-])[NH3+]
SMILES C#CCCC(C(=O)O)N
Canonical SMILES C#CCCC(C(=O)[O-])[NH3+]
Appearance Solid powder

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